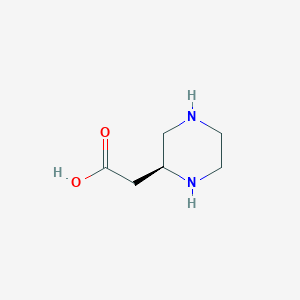
(S)-2-(Piperazin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Piperazin-2-yl)acetic acid is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-piperazin-2-yl]acetic acid can be achieved through the reaction of piperazine with acetic acid. The basic reaction involves the following steps:
Reaction of Piperazine with Acetic Acid: Piperazine is reacted with acetic acid under controlled conditions to form 2-[(2S)-piperazin-2-yl]acetic acid.
Purification: The product is then purified through crystallization or other suitable methods to obtain the desired compound in high purity[][1].
Industrial Production Methods
In industrial settings, the production of 2-[(2S)-piperazin-2-yl]acetic acid involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and cost-effectiveness. Key steps include:
Bulk Reaction: Large quantities of piperazine and acetic acid are reacted in reactors under controlled temperature and pressure conditions.
Separation and Purification: The product is separated from the reaction mixture and purified using industrial-scale crystallization or distillation techniques[][1].
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-piperazin-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under suitable conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(2S)-piperazin-2-yl]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological processes and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2S)-piperazin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(2S-cis)-(-)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid: A piperazine scaffold used to construct biologically active compounds with therapeutic applications.
2-[(2S)-2-Acetamido-3-(1S)-1-[3-carbamoyl-4-phenyl]propyl]acetic acid: Another piperazine derivative with distinct biological properties.
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-[(2S)-piperazin-2-yl]acetic acid |
InChI |
InChI=1S/C6H12N2O2/c9-6(10)3-5-4-7-1-2-8-5/h5,7-8H,1-4H2,(H,9,10)/t5-/m0/s1 |
InChI Key |
VGEOCVZKPBSYQC-YFKPBYRVSA-N |
Isomeric SMILES |
C1CN[C@H](CN1)CC(=O)O |
Canonical SMILES |
C1CNC(CN1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


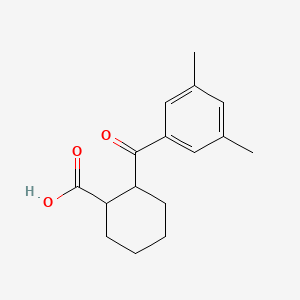

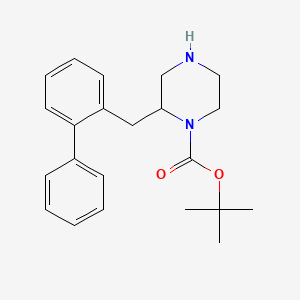

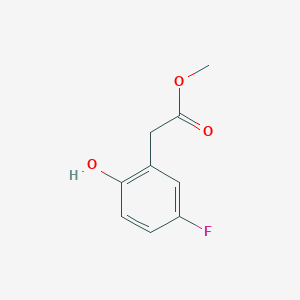
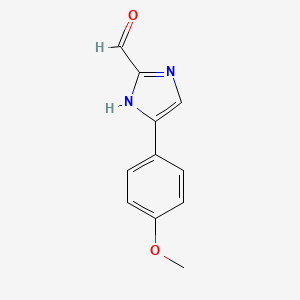
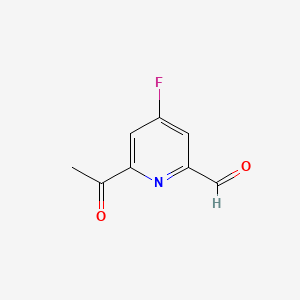
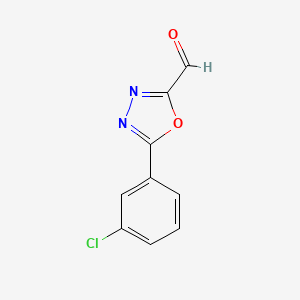
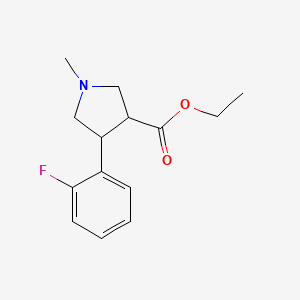
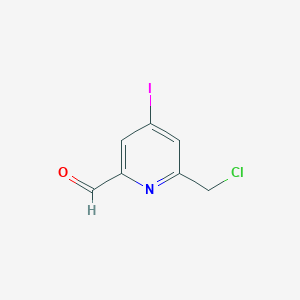


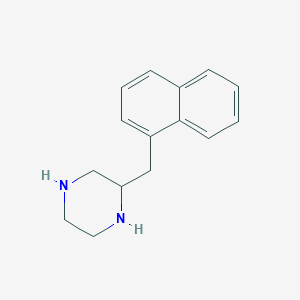
![1,3-dimethyl-5-({4-[4-(trifluoromethyl)piperidino]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B14861429.png)
